molecular formula C6H9N3O2 B1375123 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1342150-56-4

5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1375123
CAS No.: 1342150-56-4
M. Wt: 155.15 g/mol
InChI Key: PSOYXTYCCIWCNE-UHFFFAOYSA-N
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Description

Discovery and Development of Pyrazole-4-carboxylic Acids

The historical development of pyrazole-4-carboxylic acids traces back to the foundational work in heterocyclic chemistry during the late 19th century. The term pyrazole was first coined by German chemist Ludwig Knorr in 1883, establishing the nomenclature for this important class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The systematic exploration of pyrazole derivatives gained momentum through the classical synthetic method developed by Hans von Pechmann in 1898, who successfully synthesized pyrazole from acetylene and diazomethane, laying the groundwork for subsequent investigations into substituted pyrazole compounds.

The development of pyrazole-4-carboxylic acid derivatives emerged as researchers recognized the potential of introducing carboxylic acid functionality into the pyrazole ring system. Early synthetic approaches focused on the chloromethylation of substituted pyrazoles followed by oxidation reactions, as demonstrated in the synthesis of 1-phenylpyrazole-4-carboxylic acid through chloromethylation of 1-phenylpyrazole and subsequent oxidation of the 4-chloromethyl derivative. Alternative methodologies involved the hydrolysis of 4-cyano derivatives formed from anti-oximes of 4-formylpyrazoles, establishing multiple pathways for accessing these important intermediates.

A significant advancement in the field occurred with the development of Sandmeyer-type reactions for pyrazole-4-carboxylic acid synthesis. Researchers successfully achieved the synthesis of 1-phenylpyrazole-4-carboxylic acid through hydrolysis of 4-cyano-1-phenylpyrazole, which was formed via a Sandmeyer reaction from 1-phenylpyrazole-4-diazonium chloride. This methodology represented a notable improvement over previous approaches, as the replacement of pyrazole-4-diazonium groups by nitrile had previously been unsuccessful in synthetic applications.

Position of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader classification of heterocyclic compounds, specifically within the azole family. Heterocyclic compounds, defined as cyclic structures containing atoms of at least two different elements as ring members, represent more than half of all known chemical compounds, with 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. The pyrazole ring system, characterized as a five-membered heterocycle with two adjacent nitrogen atoms in ortho-substitution, belongs to the azole class of compounds that includes pyrazoles, imidazoles, and other nitrogen-containing five-membered rings.

The structural features of this compound place it within the specific subcategory of aminopyrazole carboxylic acids. The presence of the amino group at the 5-position introduces significant electronic and steric effects that influence the compound's reactivity and biological activity patterns. The methyl substituents at positions 1 and 3 provide additional steric hindrance and electronic modification, while the carboxylic acid functionality at position 4 offers opportunities for hydrogen bonding and metal coordination.

According to X-ray crystallographic studies of related pyrazole compounds, the pyrazole ring system maintains planarity, with carbon-nitrogen bond distances typically measuring approximately 1.33 Ångströms. This structural regularity contributes to the stability and predictable reactivity patterns observed in pyrazole derivatives. The weak basicity of pyrazoles, characterized by a pKb value of 11.5 (pKa of the conjugate acid 2.49 at 25°C), influences their interactions with biological targets and synthetic reagents.

Property Value Reference
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.15 g/mol
Chemical Abstracts Service Number 1342150-56-4
Melting Point No data available
Boiling Point 355.2±42.0°C at 760 mmHg
Density 1.5±0.1 g/cm³

Evolution of Research on Aminopyrazole Carboxylic Acids

The evolution of research on aminopyrazole carboxylic acids has been driven by the recognition of their significant biological and medicinal properties. The 5-aminopyrazole system has attracted considerable interest due to its long history of application in pharmaceutical and agrochemical industries, prompting extensive investigation over the past century. Early research focused on understanding the fundamental chemical properties and synthetic accessibility of these compounds, with particular attention to their potential as therapeutic agents.

Significant progress in aminopyrazole research emerged through the development of various synthetic methodologies. Researchers have established multiple approaches involving reactions of β-ketonitriles, malononitrile, and alkylidenemalononitriles with hydrazines, providing versatile pathways for accessing diverse aminopyrazole derivatives. These synthetic developments have enabled the systematic exploration of structure-activity relationships within the aminopyrazole carboxylic acid family.

The biological significance of aminopyrazole carboxylic acids became evident through the discovery of compounds with diverse pharmacological activities. Structurally simple 5-amino-1-tert-butylpyrazole-4-carboxamide was found to inhibit p56 Lck, demonstrating the potential of this chemical class as kinase inhibitors. Further investigations revealed that 5-amino-1-(4-methylphenyl)pyrazole exhibited activity as a neuropeptide Y5 antagonist, expanding the therapeutic potential of aminopyrazole derivatives.

The development of carbonic anhydrase inhibitors represents another significant milestone in aminopyrazole research. Scientists have reported the synthesis and biological evaluation of substituted heteroaryl-pyrazole carboxylic acid derivatives as inhibitors of specific carbonic anhydrase isoforms, with potential applications as novel chemotherapeutics. These compounds demonstrated an indirect interference mechanism with zinc ions, distinguishing them from other related nonclassical inhibitors and providing insights into new therapeutic approaches.

Current Research Significance and Applications

Contemporary research on this compound reflects its growing importance as a versatile building block in synthetic chemistry and pharmaceutical development. The compound serves as a crucial intermediate in the synthesis of more complex molecular structures, particularly in the development of bioactive compounds and coordination complexes. Current synthetic methodologies have been optimized to achieve high yields and purity while minimizing environmental impact, reflecting the increasing emphasis on sustainable chemical processes.

The compound's role as a ligand in coordination chemistry has emerged as a significant area of research interest. The presence of multiple coordination sites, including the amino group, carboxylic acid functionality, and nitrogen atoms within the pyrazole ring, provides opportunities for complex formation with various metal centers. These coordination compounds have potential applications in catalysis, materials science, and medicinal chemistry, contributing to the continued research interest in this compound class.

Recent investigations have focused on the compound's potential in medicinal chemistry applications, particularly as a scaffold for drug development. The unique structural features of this compound, including its ability to undergo various chemical transformations, make it an attractive starting material for pharmaceutical research. Current synthesis approaches include cyclocondensation reactions with hydrazines and 1,3-dicarbonyl compounds, alkylation reactions with alkyl halides, and cyclization reactions involving nitrile-containing precursors.

Industrial applications of the compound have expanded to include its use as an intermediate in the production of agricultural chemicals and specialty pharmaceuticals. The optimization of synthetic routes for large-scale production has become a focus of current research, with emphasis on developing cost-effective and environmentally friendly manufacturing processes. Advanced analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, have been employed to characterize the compound and monitor its synthetic transformations.

Application Area Specific Use Research Status
Pharmaceutical Research Building block for drug synthesis Active development
Coordination Chemistry Ligand for metal complexes Ongoing investigation
Agricultural Chemistry Intermediate for pesticide synthesis Commercial application
Materials Science Component in functional materials Emerging research

The current research landscape demonstrates the continued significance of this compound in multiple scientific disciplines. Its unique combination of structural features, synthetic accessibility, and biological activity potential ensures its continued importance in heterocyclic chemistry research and practical applications across various industries. The compound's versatility as both a synthetic intermediate and a bioactive molecule positions it as a valuable tool for advancing chemical science and pharmaceutical development.

Properties

IUPAC Name

5-amino-1,3-dimethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-4(6(10)11)5(7)9(2)8-3/h7H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOYXTYCCIWCNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Hydrazine and Ethoxy Methylene Ethyl Cyanoacetate

One industrially relevant method involves the reaction of methyl hydrazine with ethoxy methylene ethyl cyanoacetate in toluene as solvent. The process proceeds as follows:

  • Step 1: Ethoxy methylene ethyl cyanoacetate is dissolved in toluene under stirring.
  • Step 2: A 40% aqueous methyl hydrazine solution is added dropwise at 20–25 °C, maintaining the temperature between 22–30 °C.
  • Step 3: After addition, the mixture is stirred for 1–3 hours at the same temperature.
  • Step 4: The reaction mixture is heated to reflux for 2 hours to complete cyclization.
  • Step 5: The mixture is cooled to 9–10 °C, and the product is isolated by filtration and drying.

This method yields the pyrazole amine intermediate efficiently, with advantages including low toxicity of reagents, simple operation, high yield, and environmental friendliness due to minimal waste generation.

Parameter Condition Notes
Solvent Toluene Facilitates dissolution
Hydrazine solution 40% aqueous methyl hydrazine Readily available, safe
Temperature (addition) 20–25 °C Controlled to avoid side reactions
Reflux time 2 hours Ensures complete cyclization
Cooling temperature 9–10 °C For product crystallization
Product isolation Filtration and drying Yields pyrazole amine

Cyclization of α-Cyano Ketones with Hydrazines

Another approach involves the condensation of α-cyano ketones or β-ketonitriles with hydrazines, leading to hydrazone intermediates that cyclize to 5-aminopyrazoles. This method is well-documented in academic literature:

  • The nucleophilic terminal nitrogen of hydrazine attacks the carbonyl carbon of the α-cyano ketone, forming a hydrazone intermediate.
  • The other nitrogen then attacks the nitrile carbon, inducing cyclization to the pyrazole ring.
  • Subsequent workup yields the 5-amino-1,3-dimethylpyrazole-4-carboxylic acid derivative.

Preparation from Pyrazolecarbonitrile Precursors

A method described in patent literature involves:

  • Refluxing ethoxymethylenemalononitrile with methylhydrazine derivatives in ethanol.
  • Isolation of 5-amino-pyrazolecarbonitrile intermediates.
  • Hydrolysis or further functional group modification to obtain the carboxylic acid derivative.

This approach allows for the preparation of substituted 5-aminopyrazoles, including 1,3-dimethyl derivatives, with good purity and yield.

Method Key Reagents Solvent Reaction Conditions Advantages Limitations
Methyl hydrazine + ethoxy methylene ethyl cyanoacetate 40% methyl hydrazine, ethoxy methylene ethyl cyanoacetate Toluene 20–25 °C addition, reflux 2h High yield, low toxicity, industrially scalable Requires controlled temperature
α-Cyano ketone + hydrazine α-Cyano ketone, hydrazine Ethanol or other solvents Reflux, variable times Versatile, allows substituent variation Multi-step, sensitive to conditions
Pyrazolecarbonitrile hydrolysis Ethoxymethylenemalononitrile, methylhydrazine Ethanol Reflux 18–24h, hydrolysis step Good purity, straightforward isolation Longer reaction times
  • The use of aqueous methyl hydrazine solutions reduces hazards and improves handling safety compared to anhydrous hydrazine.
  • Reaction temperature control during hydrazine addition is critical to prevent side reactions and ensure high selectivity.
  • Reflux time optimization balances complete cyclization with minimizing decomposition.
  • Solvent choice such as toluene or ethanol impacts solubility and reaction kinetics.
  • Post-reaction cooling to near 10 °C promotes crystallization and eases product isolation.
  • Industrial patents emphasize environmentally friendly processes with minimal waste and low-cost raw materials.

The preparation of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is effectively achieved via hydrazine condensation with cyano or keto precursors, followed by cyclization. The method employing methyl hydrazine and ethoxy methylene ethyl cyanoacetate in toluene stands out for industrial application due to its simplicity, safety, and high yield. Academic methods involving α-cyano ketones provide synthetic flexibility for derivative preparation. Reaction parameters such as temperature, solvent, and reaction time critically influence yield and purity. The reviewed methods collectively offer robust routes for the synthesis of this valuable pyrazole derivative.

Chemical Reactions Analysis

Types of Reactions

5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Biological Activity

5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (ADMPCA) is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

ADMPCA features a five-membered pyrazole ring with two methyl groups at positions 1 and 3, an amino group at position 5, and a carboxylic acid group at position 4. Its molecular formula is C6H8N4O2C_6H_8N_4O_2, with a molecular weight of approximately 182.19 g/mol. The compound is typically presented as a white crystalline powder, soluble in water and various organic solvents.

The biological activity of ADMPCA is primarily attributed to its ability to interact with various enzymes and receptors within the body. Notably, it has been identified as an inhibitor of p38 mitogen-activated protein kinase (p38MAPK), an enzyme implicated in inflammatory responses. By modulating this pathway, ADMPCA can influence gene expression related to oxidative stress and apoptosis, suggesting its potential in treating inflammatory and metabolic disorders .

Key Mechanisms:

  • Enzyme Inhibition : ADMPCA inhibits specific enzymes involved in metabolic pathways, including succinate dehydrogenase.
  • Gene Expression Modulation : It affects gene expression linked to oxidative stress and apoptosis.

Biological Activities

ADMPCA has demonstrated a range of biological activities that position it as a candidate for therapeutic applications:

  • Anti-inflammatory : By inhibiting p38MAPK, ADMPCA can reduce inflammatory responses.
  • Antioxidant : The compound has shown potential in modulating oxidative stress pathways.
  • Anticancer : Preliminary studies indicate that ADMPCA may inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2), with IC50 values ranging from 2.43 to 14.65 μM .

Comparative Analysis with Similar Compounds

To understand the unique properties of ADMPCA, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaSimilarity IndexKey Features
5-Amino-1-methyl-1H-pyrazole-4-carboxylic acidC5H7N3O20.94Lacks one methyl group; lower molecular weight
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylateC7H10N4O20.92Ethyl ester derivative; altered solubility
7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acidC8H8N4O20.81Different ring structure; potential different bioactivity

This table highlights how ADMPCA's unique substitution pattern contributes to its distinct reactivity and biological properties compared to other pyrazole derivatives .

Case Studies

Several studies have investigated the biological activity of ADMPCA:

  • In Vitro Cytotoxicity Studies : A study assessed the cytotoxic effects of ADMPCA on MDA-MB-231 and HepG2 cells, revealing significant growth inhibition at low concentrations (IC50 values between 2.43–14.65 μM). The compound also induced apoptosis in these cancer cells by enhancing caspase activity .
  • Enzyme Interaction Studies : Research demonstrated that ADMPCA effectively binds to succinate dehydrogenase, leading to significant alterations in its enzymatic activity, which could be pivotal for metabolic regulation.
  • Inflammatory Response Modulation : Studies have shown that ADMPCA can downregulate pro-inflammatory cytokines by inhibiting p38MAPK activity, suggesting its potential application in treating chronic inflammatory diseases .

Q & A

Q. What are the established synthesis routes for 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate, DMF-DMA, and substituted hydrazines, followed by hydrolysis. Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation efficiency.
  • Temperature : Hydrolysis at 80–100°C under basic conditions (e.g., NaOH) ensures complete carboxylate formation.
  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields in heterogeneous systems.
  • Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >95% purity .

Q. How is structural characterization of this compound performed, and what techniques are most reliable?

Methodological Answer: A multi-technique approach is recommended:

  • X-ray crystallography : Resolves bond lengths and angles (e.g., C=O at 1.21 Å, N–N at 1.35 Å) .
  • FTIR : Identifies carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and C=O peaks (~1680 cm⁻¹) .
  • NMR : 1H^1\text{H}-NMR shows pyrazole ring protons as singlets (δ 2.25–2.50 ppm for CH3_3 groups) .

Q. What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer: The compound serves as a scaffold for bioactive molecule development:

  • Antimicrobial agents : Introduce halogens (e.g., Cl, Br) at the 4-position to enhance activity against Gram-negative bacteria.
  • Anti-inflammatory agents : Modify the amino group with acylating agents to improve solubility and target COX-2 selectivity .

Q. How are spectral data interpreted to confirm the compound’s purity and functional groups?

Methodological Answer:

  • UV-Vis : A λmax_{\text{max}} at 270–290 nm indicates π→π* transitions in the pyrazole ring.
  • Mass spectrometry : Molecular ion peaks at m/z 183 [M+H]+^+ confirm the molecular formula.
  • Elemental analysis : Acceptable deviations ≤0.3% for C, H, N content validate purity .

Q. What computational methods are used to predict electronic properties?

Methodological Answer:

  • DFT calculations : B3LYP/6-311++G(d,p) basis sets model HOMO-LUMO gaps (e.g., 4.5–5.0 eV) and electrostatic potential maps.
  • Molecular docking : AutoDock Vina evaluates binding affinities (ΔG ≤ -7.0 kcal/mol) to targets like cyclooxygenase-2 .

Advanced Research Questions

Q. How can contradictions between experimental spectral data and computational predictions be resolved?

Methodological Answer:

  • Benchmarking : Compare DFT-predicted IR/NMR spectra with experimental data; adjust basis sets (e.g., 6-311++G(2d,p)) for better accuracy.
  • Solvent effects : Include implicit solvent models (e.g., PCM for DMSO) in calculations to align with experimental 1H^1\text{H}-NMR shifts .

Q. What strategies optimize reaction yields while minimizing byproducts?

Methodological Answer:

  • DoE (Design of Experiments) : Vary temperature (60–120°C), solvent (DMF vs. ethanol), and catalyst (0.5–2.0 eq) in a factorial design.
  • In-line monitoring : Use HPLC-MS to track intermediate formation and optimize reaction quenching times .

Q. How are structure-activity relationship (SAR) studies designed for derivatives of this compound?

Methodological Answer:

  • Substituent libraries : Synthesize derivatives with varied substituents (e.g., –F, –CH3_3, –OCH3_3) at positions 1, 3, and 5.
  • Biological assays : Test against enzyme targets (e.g., COX-2 IC50_{50}) and correlate with electronic parameters (Hammett σ values) .

Q. What advanced computational methods predict pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Use SwissADME to estimate logP (1.8–2.2), bioavailability (≥0.55), and CYP450 inhibition.
  • MD simulations : GROMACS models 100-ns trajectories to assess membrane permeability and stability in lipid bilayers .

Q. How can solubility challenges in biological assays be addressed?

Methodological Answer:

  • Salt formation : React with sodium bicarbonate to prepare water-soluble carboxylate salts.
  • Co-solvents : Use DMSO/PBS mixtures (≤10% DMSO) to maintain compound stability in cell-based assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

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